molecular formula C13H16N2O4 B13173989 2-(6-methoxy-5-propoxy-1H-indazol-3-yl)acetic acid

2-(6-methoxy-5-propoxy-1H-indazol-3-yl)acetic acid

Cat. No.: B13173989
M. Wt: 264.28 g/mol
InChI Key: PBNCWGISNZCYQS-UHFFFAOYSA-N
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Description

2-(6-Methoxy-5-propoxy-1H-indazol-3-yl)acetic acid is a synthetic organic compound with the molecular formula C13H16N2O4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 2-(6-methoxy-5-propoxy-1H-indazol-3-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones.

    Introduction of the Methoxy and Propoxy Groups: The methoxy and propoxy groups are introduced through alkylation reactions using suitable alkyl halides.

    Acetic Acid Substitution:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(6-Methoxy-5-propoxy-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-(6-Methoxy-5-propoxy-1H-indazol-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-5-propoxy-1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

2-(6-Methoxy-5-propoxy-1H-indazol-3-yl)acetic acid can be compared with other indazole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    5-Methoxy-2-methyl-3-indoleacetic acid: Known for its role in plant growth and development.

    1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Used in various chemical and biological studies.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

2-(6-methoxy-5-propoxy-2H-indazol-3-yl)acetic acid

InChI

InChI=1S/C13H16N2O4/c1-3-4-19-12-5-8-9(6-11(12)18-2)14-15-10(8)7-13(16)17/h5-6H,3-4,7H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

PBNCWGISNZCYQS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(NN=C2C=C1OC)CC(=O)O

Origin of Product

United States

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